5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
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Overview
Description
5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and benzodioxolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include sulfonyl chlorides, amines, and fluorinated aromatic compounds. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often affecting its biological activity.
Substitution: Common in modifying the aromatic rings, particularly the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine has shown potential as an enzyme inhibitor, particularly in pathways involving sulfur-containing enzymes.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and amino groups allow it to form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which also contain sulfur and nitrogen atoms, show similar biological activities.
Indole Derivatives: Compounds such as indole-3-acetic acid and its derivatives, which share the aromatic ring structure and exhibit diverse biological activities.
Uniqueness
What sets 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine apart is its combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O6S2/c1-32-15-7-9-16(10-8-15)36(30,31)24-21(27)23(35-25(24)28-18-5-3-2-4-17(18)26)22(29)14-6-11-19-20(12-14)34-13-33-19/h2-12,28H,13,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPUUPLFSZZMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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